Structural Orthogonality and Reactivity Profile of 2,5-Dibromo-3-thiophenepropanoic Acid
The compound presents a trifunctional molecular architecture featuring a carboxylic acid group and two chemically distinct aryl bromine atoms at the 2- and 5-positions of the thiophene ring [1]. This is a key differentiation from simpler building blocks like 2,5-dibromothiophene, which lacks the propanoic acid handle for further derivatization or conjugation [2]. The presence of both C-Br bonds and a -COOH group enables orthogonal reactivity, allowing for a sequential, multi-step functionalization strategy in a single synthetic route [3].
| Evidence Dimension | Number of distinct reactive handles for orthogonal functionalization |
|---|---|
| Target Compound Data | 3 handles: 2 x C-Br bonds (positions 2,5) + 1 x COOH (3-position side chain) |
| Comparator Or Baseline | 2,5-Dibromothiophene (CAS 3141-27-3): 2 x C-Br bonds only |
| Quantified Difference | Target compound provides 1 additional distinct functional group for orthogonal chemistry |
| Conditions | Molecular structure analysis |
Why This Matters
Enables the construction of more complex molecular architectures with fewer steps and higher convergency than analogs lacking this trifunctional profile.
- [1] PubChem. (2026). 3-(2,5-Dibromothiophen-3-yl)propanoic acid. PubChem CID 818919. View Source
- [2] PubChem. (2026). 2,5-Dibromothiophene. PubChem CID 8172. View Source
- [3] Mellah, M., et al. (2001). New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species. New Journal of Chemistry, 25(2), 318-321. View Source
